molecular formula C8H3F12I B12061830 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene

Cat. No.: B12061830
M. Wt: 453.99 g/mol
InChI Key: BBIVJXVVPCLWJE-UHFFFAOYSA-N
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Description

This compound is a fluorinated alkene with the formula C₈H₅F₁₂I, featuring a dodecafluoro substitution (12 fluorine atoms) along the carbon chain, an iodine atom at position 8, and a terminal double bond at position 1. Its structure confers high electronegativity, chemical stability, and reactivity at the iodine and alkene sites.

Properties

Molecular Formula

C8H3F12I

Molecular Weight

453.99 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-8-iodooct-1-ene

InChI

InChI=1S/C8H3F12I/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2

InChI Key

BBIVJXVVPCLWJE-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene typically involves the fluorination of an appropriate precursor, followed by iodination. One common method involves the reaction of a perfluorinated alkene with iodine under specific conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized reactors and controlled environments is crucial to manage the reactivity of fluorinated intermediates and the incorporation of iodine.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms may influence the reaction pathways.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include thiols, amines, and alkoxides.

    Catalysts: Transition metal catalysts may be used to facilitate addition reactions.

    Oxidizing and Reducing Agents: Agents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can result in the formation of saturated or partially saturated compounds.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms imparts high electronegativity and chemical stability, influencing its reactivity and interactions with other molecules. The iodine atom can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkanes with Iodine

(a) 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4)
  • Structure : Alkane chain with 13 fluorine atoms and terminal iodine.
  • Properties : Molecular weight 474 g/mol, melting point 21°C, boiling point 92°C (45 mmHg).
  • Reactivity : Lacks a double bond, reducing reactivity compared to the target compound. The iodine serves as a leaving group for nucleophilic substitution.
(b) 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,10-diiododecane (CAS MFCD22055121)
  • Structure : Decane chain with 12 fluorines and iodines at both termini.
  • Reactivity : Dual iodine atoms enable cross-coupling reactions. The longer chain increases hydrophobicity.
  • Applications : Likely used in synthesizing fluorinated polymers or surfactants .
Property Target Compound (Oct-1-ene) Tridecafluoro-8-iodooctane Dodecafluoro-1,10-diiododecane
Molecular Formula C₈H₅F₁₂I C₈H₄F₁₃I C₁₀H₈F₁₂I₂
Functional Groups Alkene, Iodine Alkane, Iodine Alkane, Dual Iodine
Key Reactivity Addition (alkene), Substitution (I) Substitution (I) Cross-coupling (I-I)

Fluorinated Alkenes

(a) 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene (CAS 1800-91-5)
  • Structure : 10-carbon diene with 12 fluorines.
  • Safety : Classified as flammable (Hazard Class FLAMMABLE) .
(b) Copolymer Modifiers
  • Applications : Used in food-contact substances and high-performance elastomers, demonstrating thermal and chemical resistance .
Property Target Compound (Oct-1-ene) Dodecafluoro-1,9-decadiene
Double Bonds 1 (terminal) 2 (positions 1 and 9)
Polymer Utility Monomer for linear polymers Cross-linking agent

Fluorinated Alcohols and Derivatives

(a) 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol (CAS 647-42-7)
  • Structure : Alcohol with 13 fluorines.
  • Properties : Molecular weight 364.11 g/mol; hydrogen bonding from -OH increases solubility in polar solvents.
  • Applications : Surfactant or precursor for fluorinated coatings .
(b) 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol
  • Structure : Branched chain with trifluoromethyl and hydroxyl groups.
  • Properties : Molecular weight 554.03 g/mol; complex stereochemistry.
  • Regulatory : Classified as a PFAS (OECD Category), raising environmental concerns .
Property Target Compound (Oct-1-ene) Tridecafluoro-1-octanol Dodecafluoro-2-iodo-nonan-1-ol
Functional Groups Alkene, Iodine Alcohol Alcohol, Trifluoromethyl, Iodine
Environmental Impact Likely persistent Moderate persistence High persistence (PFAS)

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene is a fluorinated organic compound with significant interest in various fields including medicinal chemistry and environmental science. Its unique structure imparts distinct biological activities that warrant thorough investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The chemical formula for 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene is C8H4F12IC_8H_4F_{12}I. The presence of multiple fluorine atoms and an iodine atom contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of fluorinated compounds often correlates with their structure. Fluorinated compounds are known for their stability and unique interactions with biological systems. The following sections detail specific biological activities associated with 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene.

1. Antimicrobial Activity

Research indicates that halogenated compounds can exhibit antimicrobial properties. A study highlighted the effectiveness of halogenated alkenes in inhibiting bacterial growth. The presence of iodine in 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene may enhance its antimicrobial efficacy due to the known biocidal properties of iodine.

2. Cytotoxicity

The cytotoxic effects of fluorinated compounds have been documented in various studies. A notable investigation into the cytotoxicity of fluorinated alkenes demonstrated that compounds with longer fluorinated chains exhibited increased cytotoxic effects on cultured human cell lines. The specific cytotoxic profile of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene remains to be fully elucidated but may follow similar trends.

3. Endocrine Disruption

Fluorinated compounds have been implicated in endocrine disruption. A review of perfluorinated alkyl substances (PFAS) indicated that structural similarities could lead to similar biological interactions affecting hormonal pathways. Given its structure and the presence of iodine—a known endocrine disruptor—further studies are required to assess the potential endocrine-disrupting effects of this compound.

Case Studies

Several case studies have provided insights into the biological activity of similar fluorinated compounds:

Case Study 1: Antimicrobial Efficacy
In a comparative study on various halogenated compounds including iodinated alkenes:

  • Compound Tested : Iodinated Fluorinated Alkenes
  • Results : Showed significant inhibition against E. coli and Staphylococcus aureus.

Case Study 2: Cytotoxicity Assessment
A study assessing the cytotoxicity of various fluorinated compounds found that:

  • Compounds Tested : Various perfluorinated alkenes
  • Findings : Compounds with longer carbon chains exhibited increased toxicity towards human liver cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
CytotoxicityIncreased toxicity in human cell lines ,
Endocrine DisruptionPotential disruption based on structural similarities ,

Q & A

Q. What experimental design principles apply to studying its thermal decomposition?

  • DOE Framework : Use factorial designs to test variables (temperature, pressure, catalysts). Thermogravimetric analysis (TGA) monitors mass loss, while GC-MS identifies volatile degradation products (e.g., HF, IF5). Mitigate HF exposure with CaCO3 scrubbers .
    DOE
    2:00:05

Q. How does the compound’s fluorinated chain affect its phase behavior in polymer matrices?

  • Analysis : Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg). Small-angle X-ray scattering (SAXS) reveals nanoscale segregation in block copolymers. Contrast with non-iodinated analogs to isolate iodine’s role .

Safety and Compliance

Q. What safety protocols are critical when handling this iodinated fluorocarbon?

  • Guidelines : Use fume hoods for all syntheses. PPE includes nitrile gloves, fluoropolymer-coated aprons, and safety goggles. Neutralize spills with calcium hydroxide to immobilize fluoride ions. Monitor airborne particulates via IR spectroscopy .

Q. How can researchers minimize PFAS-related environmental release during disposal?

  • Best Practices : Incinerate waste at >1,000°C with scrubbing systems to destroy CF2 and C-I bonds. Avoid aqueous disposal due to groundwater contamination risks. Document disposal via SARA Title III reporting if applicable .

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